

# Application Note: Solid-Phase Extraction for Monoethyl Phthalate from Human Serum

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Compound of Interest		
Compound Name:	Monoethyl phthalate	
Cat. No.:	B134482	Get Quote

AN-SPE-MEP-001

#### Introduction

Monoethyl phthalate (MEP) is the primary metabolite of diethyl phthalate (DEP), a widely used industrial plasticizer found in consumer products such as cosmetics, personal care items, and food packaging. As a biomarker for DEP exposure, accurate quantification of MEP in human serum is crucial for toxicological and epidemiological studies. Human serum, however, is a complex biological matrix containing proteins, lipids, and other endogenous substances that can interfere with analysis. This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of MEP from human serum prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method focuses on removing matrix interferences and concentrating the analyte to achieve high sensitivity and reproducibility.

### Principle of the Method

This protocol employs a reversed-phase SPE mechanism using a polymeric sorbent with both hydrophilic and lipophilic characteristics (e.g., Oasis HLB). The methodology involves several key stages:

• Enzyme Deactivation: Immediately after collection, serum enzymes are denatured with acid to prevent the ex-vivo hydrolysis of contaminant phthalate diesters, which could artificially inflate MEP concentrations[1][2][3].



- Enzymatic Deconjugation: MEP is often present in serum as a glucuronide conjugate.

  Treatment with β-glucuronidase is performed to hydrolyze these conjugates, allowing for the measurement of total MEP[1][4].
- Solid-Phase Extraction: The pre-treated serum is loaded onto a conditioned SPE cartridge.
  The sorbent retains MEP through hydrophobic interactions, while polar interferences like
  salts are washed away. A subsequent, slightly stronger wash removes less polar
  interferences such as lipids.
- Elution: A strong organic solvent is used to disrupt the interaction between MEP and the sorbent, eluting the purified analyte. The resulting extract is then evaporated and reconstituted in a suitable solvent for instrumental analysis.

This multi-step process ensures a clean extract, minimizes matrix effects, and improves the accuracy and precision of the subsequent analytical determination[4][5].

## Detailed Experimental Protocol Materials and Reagents

- SPE Cartridges: Oasis HLB (60 mg, 3 mL), or equivalent polymeric reversed-phase cartridges.
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Phosphoric Acid.
- Reagents: β-glucuronidase (from E. coli), Ammonium Acetate, Reagent-grade water.
- Standards: Certified analytical standards of **Monoethyl phthalate** (MEP) and stable isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>4</sub>-MEP).
- Equipment: SPE vacuum manifold, sample concentrator (e.g., nitrogen evaporator), vortex mixer, centrifuge, analytical balance, pH meter.

#### **Sample Pre-treatment**

Step 2.1: Enzyme Deactivation:



- Immediately after blood collection and centrifugation to obtain serum, transfer 1.0 mL of serum to a clean glass tube.
- To prevent enzymatic activity, add 10 μL of concentrated phosphoric acid to the serum,
   vortex thoroughly[2][3]. This step is critical to prevent artificial formation of MEP.
- Step 2.2: Internal Standard Spiking:
  - Spike the sample with an appropriate amount of stable isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>4</sub>-MEP) to correct for extraction efficiency and matrix effects.
- Step 2.3: Enzymatic Deconjugation:
  - Add 200 μL of 1 M ammonium acetate buffer (pH 6.5).
  - Add 10 μL of β-glucuronidase enzyme solution.
  - Vortex and incubate the sample at 37°C for 2-4 hours to ensure complete hydrolysis of any glucuronidated MEP[1][4].
- Step 2.4: Acidification and Dilution:
  - After incubation, dilute the sample with 5 mL of 0.1 M formic acid[4].
  - Vortex the sample to ensure it is homogenous before loading.

#### Solid-Phase Extraction (SPE) Procedure

- Step 3.1: Cartridge Conditioning:
  - Place the SPE cartridges on the vacuum manifold.
  - Condition the cartridges by passing 2 mL of methanol, followed by 1 mL of 0.1 M formic acid. Do not allow the sorbent bed to go dry[4].
- Step 3.2: Sample Loading:
  - Load the entire pre-treated serum sample onto the conditioned cartridge at a slow, controlled flow rate of approximately 0.5 mL/min[4].



- Step 3.3: Washing:
  - Wash the cartridge with 1 mL of reagent-grade water to remove salts and other highly polar interferences.
  - Perform a second wash with 2 mL of 10% methanol in water to remove less polar interferences[4]. Apply vacuum to dry the sorbent bed completely after the final wash.
- Step 3.4: Elution:
  - Place clean collection tubes inside the manifold.
  - Elute the MEP from the cartridge using 0.5 mL of acetonitrile at a flow rate of 0.5 mL/min[4].

### **Post-Extraction Processing**

- Step 4.1: Evaporation:
  - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Step 4.2: Reconstitution:
  - Reconstitute the dried extract in 100 μL of the initial mobile phase for the LC-MS/MS analysis (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
  - Vortex thoroughly and transfer the solution to an autosampler vial for analysis.

#### **Instrumental Analysis**

- Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm) is typically used.
- Ionization: Electrospray Ionization (ESI) in negative mode is commonly employed for phthalate monoesters.



 Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of MEP and its internal standard.

#### **Data Presentation: Method Performance**

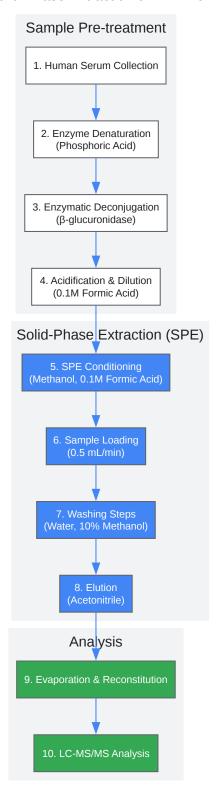
The following table summarizes typical performance data for the analysis of phthalate metabolites in human serum using automated SPE followed by LC-MS/MS.

Performance Parameter	Typical Value	Reference
Analyte Recovery	80 - 99%	[4][5]
Limit of Detection (LOD)	0.6 - 1.3 ng/mL	[1][3]
Inter-day Precision (RSD%)	< 15%	[6]
Accuracy (Bias%)	91.0 - 110.2%	[6]

### **Visualizations**



Workflow for Solid-Phase Extraction of MEP from Human Serum



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Caption: Workflow for the extraction and analysis of MEP from human serum.



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